molecular formula C10H9ClN4S B13998340 6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine CAS No. 18620-80-9

6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine

Cat. No.: B13998340
CAS No.: 18620-80-9
M. Wt: 252.72 g/mol
InChI Key: IUNQXIRPJXAGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9ClN4S and a molecular weight of 252.72 g/mol It is characterized by the presence of a chlorophenyl group attached to a sulfanylpyrimidine ring, making it a member of the pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine typically involves the reaction of 4-chlorobenzenethiol with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may act as an inhibitor of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-Chlorophenyl)sulfanylpyrimidine-2,4-diamine include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines a chlorophenyl group with a sulfanylpyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

18620-80-9

Molecular Formula

C10H9ClN4S

Molecular Weight

252.72 g/mol

IUPAC Name

6-(4-chlorophenyl)sulfanylpyrimidine-2,4-diamine

InChI

InChI=1S/C10H9ClN4S/c11-6-1-3-7(4-2-6)16-9-5-8(12)14-10(13)15-9/h1-5H,(H4,12,13,14,15)

InChI Key

IUNQXIRPJXAGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=NC(=NC(=C2)N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.